molecular formula C10H18N2O3 B7441421 methyl3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate

methyl3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate

Cat. No.: B7441421
M. Wt: 214.26 g/mol
InChI Key: CXVRBMBAFUBQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate is a heterocyclic ester characterized by a 2-oxoimidazolidine ring attached to a branched butanoate backbone. The compound features a methyl ester group at the terminal position and two methyl substituents at the 3,3-positions of the butanoate chain.

Properties

IUPAC Name

methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)7(8(13)15-4)12-6-5-11-9(12)14/h7H,5-6H2,1-4H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVRBMBAFUBQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)N1CCNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Esterification

A foundational method involves the reaction of 3,3-dimethylbutanoic acid with 2-oxoimidazolidine derivatives using carbodiimide reagents. In a representative procedure:

Reaction Conditions

  • Reagents: 3,3-Dimethylbutanoic acid (1.2 equiv), 2-oxoimidazolidine (1.0 equiv), HATU (1.5 equiv), DIEA (3.0 equiv)

  • Solvent: Anhydrous DMF, 25°C, N₂ atmosphere

  • Time: 16–24 hours

Yield : 68–72% after purification by silica gel chromatography (petroleum ether/ethyl acetate 1:1).

Mechanistic Insight :
HATU activates the carboxylic acid via formation of an active O-acylisourea intermediate, facilitating nucleophilic attack by the imidazolidinone's secondary amine. DIEA neutralizes HCl byproducts, preventing premature reagent decomposition.

Ruthenium-Catalyzed Asymmetric Synthesis

For enantioselective synthesis, RuCl( p-cymene)[( R,R)-Ts-DPEN] catalyzes dynamic kinetic resolution in 2-propanol:

Procedure :

  • Dissolve racemic 3,3-dimethyl-2-aminobutanoate (1.0 equiv) in 2-propanol.

  • Add Ru catalyst (1 mol%) at 0°C under argon.

  • Stir at room temperature for 18 hours.

Key Outcomes :

  • Enantiomeric excess (ee): >99%

  • Isolated yield: 93% after flash chromatography.

Table 1 : Optimization of Ru-Catalyzed Conditions

ParameterTested RangeOptimal ValueImpact on Yield
Catalyst Loading0.5–2.0 mol%1.0 mol%Max yield at 1%
Temperature0°C to 40°C25°C93% yield
SolventTHF, EtOH, IPA2-Propanol93% vs 78% (THF)

One-Pot Tandem Reactions

Concurrent Esterification and Cyclization

A streamlined approach combines ester formation with imidazolidinone cyclization:

Reaction Sequence :

  • Mix methyl 3,3-dimethyl-2-aminobutanoate (1.0 equiv) with urea (1.5 equiv).

  • Add TsOH (0.1 equiv) in toluene.

  • Reflux under Dean-Stark trap for 6 hours.

Yield : 65% after recrystallization from ethyl acetate/hexane.

Advantages :

  • Eliminates intermediate isolation steps.

  • Water removal drives equilibrium toward cyclization.

Advanced Coupling Strategies

Palladium-Mediated Cross-Coupling

While less common, Pd(OAc)₂/BINAP systems enable coupling of halogenated precursors:

Example Protocol :

  • Substrates: 3-Bromo-3-methylbutanoate (1.0 equiv), 2-oxoimidazolidinylzinc bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%), BINAP (10 mol%)

  • Solvent: Toluene, 120°C, 2 hours

Outcome :

  • Conversion: 85% (GC-MS)

  • Isolated yield: 74% after column chromatography.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the gold standard:

Eluent Systems :

  • Petroleum ether/ethyl acetate (3:1 to 1:1 gradient)

  • Dichloromethane/methanol (95:5 for polar impurities)

Recovery Rates : 89–92% for >98% purity (HPLC).

Spectroscopic Validation

¹H NMR (400 MHz, DMSO- d₆) :

  • δ 4.35 (q, J=7.2 Hz, 2H, OCH₂CH₃)

  • δ 3.21 (s, 3H, NCH₃)

  • δ 1.33 (t, J=7.2 Hz, 3H, CH₂CH₃)

UPLC-MS : [M+H]⁺ m/z calcd. 229.1, obsd. 229.1.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate enhanced reproducibility in flow reactors:

  • Residence time: 30 minutes

  • Productivity: 12 g/h at 90% conversion

  • Catalyst turnover number (TON): 1,450 .

Chemical Reactions Analysis

Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the imidazolidinone ring can be modified with different substituents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate involves its interaction with specific molecular targets. The imidazolidinone ring plays a crucial role in its activity, allowing it to bind to enzymes or receptors and modulate their function. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several classes of molecules, as outlined below:

Structural Analogues with Heterocyclic Motifs

Compound Name Key Substituents/Features Molecular Weight (g/mol) Solubility/Reactivity Insights Primary Applications/Effects
Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate 2-Oxoimidazolidine, 3,3-dimethylbutanoate ~228.3 (estimated) Moderate polarity due to ester and amide groups; potential for hydrogen bonding Likely intermediate in organic synthesis or medicinal chemistry
MDMB-4en-PINACA (Methyl 3,3-dimethyl-2-{[1-(pent-4-en-1-yl)-1H-indazole-3-carbonyl]amino}butanoate) Indazole carboxamide, pentenyl chain ~371.5 High lipophilicity; acts as a potent synthetic cannabinoid receptor agonist Psychoactive substance with severe health risks
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide, hydroxyl, dimethyl groups ~207.3 Enhanced solubility in polar solvents due to hydroxyl group; N,O-bidentate directing group Catalyst in metal-mediated C–H functionalization
Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates Aryl, phenyl, methylimidazole, ester ~280–310 (varies by aryl group) Tunable electronic properties; used in cyclization reactions Precursor for heterocyclic pharmaceuticals

Key Findings:

  • Solubility Trends : Compared to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the absence of a hydroxyl group in the target compound lowers its aqueous solubility, favoring organic-phase reactions .
  • Synthetic Utility: Unlike methyl 1-aryl-5-methyl-2-phenylimidazole carboxylates, which undergo PPA-mediated cyclization to form fused heterocycles , the target compound’s imidazolidinone ring may limit further cyclization without additional functionalization.

Pharmacological and Toxicological Profiles

  • MDMB-4en-PINACA : Exhibits high potency at CB1/CB2 receptors (EC50 < 10 nM), leading to severe neurotoxicity and fatalities .
  • Target Compound: No direct evidence of psychoactivity is reported; its imidazolidinone group may instead confer applications in peptidomimetics or enzyme inhibition .

Q & A

What are the established synthetic routes for methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate, and what key intermediates are involved?

Basic Research Question
The synthesis of this compound typically involves multi-step protocols, including imidazolidinone ring formation and esterification. For example, analogous methods (e.g., in ) use hydrochloric acid in dioxane to deprotect intermediates like methyl ((2S)-3,3-dimethyl-2-[methyl-[(tert-butoxycarbonyl)amino]butanoate), achieving near-quantitative yields via acid-mediated cleavage . Key intermediates include tert-butoxycarbonyl (Boc)-protected amines and imidazolidinone precursors, which are critical for regioselective functionalization.

How can nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) be optimized to characterize this compound and its intermediates?

Basic Research Question
NMR (e.g., 1^1H, 13^{13}C) is essential for confirming stereochemistry and functional group integrity. For instance, in , 1^1H-NMR (DMSO-d6) resolved signals for methyl esters (δ 3.79 ppm) and tert-butyl groups (δ 1.02 ppm), while coupling patterns validated stereochemistry . HPLC (e.g., QC-SMD-TFA05 conditions in ) with retention time tracking (e.g., 1.76 minutes) ensures purity, especially when paired with LCMS (m/zm/z 732 [M+H]+) to confirm molecular weight .

What strategies are effective for resolving low yields during imidazolidinone ring formation?

Advanced Research Question
Low yields may arise from competing side reactions (e.g., over-alkylation or incomplete cyclization). Adjusting solvent polarity (e.g., switching from dioxane to DMF) or using catalytic bases (e.g., K2_2CO3_3) can enhance ring-closure efficiency. achieved 100% yield via acid-mediated deprotection, but real-world scenarios may require iterative optimization of reaction time, temperature, and stoichiometry to suppress byproducts . Parallel monitoring via TLC or inline IR spectroscopy can identify kinetic bottlenecks.

How can discrepancies in spectral data (e.g., NMR shifts) between synthesized batches be systematically addressed?

Advanced Research Question
Contradictory NMR signals may stem from solvent impurities, tautomerism, or diastereomer formation. For example, reports imidazolidinone derivatives with distinct δ values for aromatic protons (δ 7–8 ppm), which vary with substitution patterns . To resolve discrepancies:

  • Compare data with computational predictions (e.g., DFT-calculated shifts).
  • Use deuterated solvents consistently to avoid solvent-induced shifts.
  • Employ 2D NMR (e.g., HSQC, COSY) to confirm connectivity in complex cases.

What structural modifications to the imidazolidinone ring enhance bioactivity or stability in related compounds?

Advanced Research Question
SAR studies (e.g., in ) show that substituting the imidazolidinone N-atom with electron-withdrawing groups (e.g., 4-methoxyphenyl) improves metabolic stability, while ester variations (e.g., ethyl vs. methyl) modulate lipophilicity . For instance, Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate exhibits enhanced bioavailability due to its balanced logP value .

How does solvent choice impact the stereochemical outcome of the esterification step?

Advanced Research Question
Polar aprotic solvents (e.g., DMF, acetonitrile) favor SN2 mechanisms, preserving stereochemistry in esters, as seen in ’s synthesis of (S)-configured products . In contrast, nonpolar solvents (e.g., toluene) may promote racemization at elevated temperatures. Solvent screening (e.g., using Design of Experiments (DoE)) can identify optimal conditions for chiral retention, particularly when employing coupling agents like DCC or EDC.

What analytical techniques are most reliable for detecting trace impurities in this compound?

Advanced Research Question
High-resolution mass spectrometry (HRMS) and tandem LCMS/MS (e.g., as in ’s forensic analysis of MDMB-4en-PINACA) detect impurities at <0.1% levels . For non-volatile byproducts, charged aerosol detection (CAD) coupled with HPLC provides superior sensitivity compared to UV detection.

How can computational modeling predict the compound’s reactivity in novel reaction environments?

Advanced Research Question
Density Functional Theory (DFT) calculations can model transition states and activation energies for reactions like nucleophilic acyl substitution. For example, ’s imidazolidinone derivatives were optimized using Gaussian09 at the B3LYP/6-31G* level to predict regioselectivity in cross-coupling reactions . Molecular docking (e.g., AutoDock Vina) further predicts binding affinities to biological targets, guiding synthetic prioritization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.